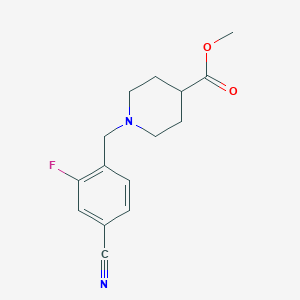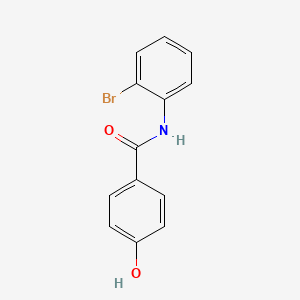
N-(2-Bromophenyl)-4-hydroxybenzamide
Übersicht
Beschreibung
N-(2-Bromophenyl)-4-hydroxybenzamide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Stilbene Dyes
N-(2-Bromophenyl)-4-hydroxybenzamide has been used in the synthesis of stilbene dyes. The study by Grad et al. (2013) involved the synthesis of six new symmetrical disazo direct dyes, including N-(2-bromophenyl)-2-hydroxybenzamide as a coupling component. These dyes were analyzed using various techniques such as thin layer chromatography and HPLC, and their structures were elucidated by FT/IR and 13C-NMR spectroscopy. The research highlights the dye's potential in color measurement and its good coloring power in the azo-stilbene dyes category (Grad et al., 2013).
Antimicrobial Potential
In the realm of antimicrobial research, a derivative of this compound showed promise. Zadrazilova et al. (2015) assessed the bactericidal activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed the compound's significant bactericidal effect, especially at higher concentrations (Zadrazilova et al., 2015).
Electrochemical Sensor Development
In the field of biosensor development, this compound derivatives have been utilized. Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a modified electrode incorporating a derivative of this compound. This sensor was used for the determination of glutathione and piroxicam, showcasing the compound's application in electrochemical sensing (Karimi-Maleh et al., 2014).
Antidiabetic Research
A derivative of this compound, specifically (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), was studied by Jung et al. (2017) for its antidiabetic effects. This research demonstrated the compound's potential in activating peroxisome proliferator-activated receptors, leading to improved metabolic outcomes in diabetic models (Jung et al., 2017).
Environmental Applications
In environmental science, the metabolism of related compounds by bacteria has been investigated. McBride et al. (1986) studied the metabolism of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a compound structurally similar to this compound, by Klebsiella pneumoniae. This research provided insights into the bacterial breakdown of such compounds in environmental contexts (McBride et al., 1986).
Spectroscopic Analysis and Drug Development
A study by Dwivedi & Kumar (2019) on N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, involved vibrational spectroscopic analysis and molecular docking. This research is pertinent as it provides insights into the structural and functional properties of similar compounds, aiding in the development of drugs with potential antibacterial properties (Dwivedi & Kumar, 2019).
Antiviral Applications
The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to have significant anti-EV 71 activities, as researched by Ji et al. (2013). This study underscores the potential of this compound derivatives in the development of antiviral drugs (Ji et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOISWWDOSUZIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylbenzoyl)amino]benzoic acid](/img/structure/B7807586.png)
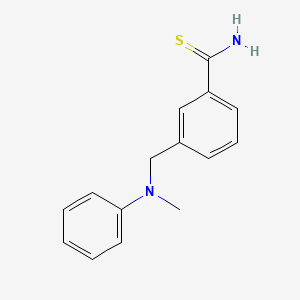
![1-[3-(Benzyloxy)phenyl]ethanamine](/img/structure/B7807595.png)
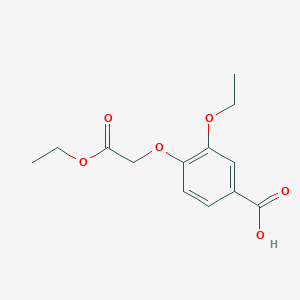
![2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7807625.png)


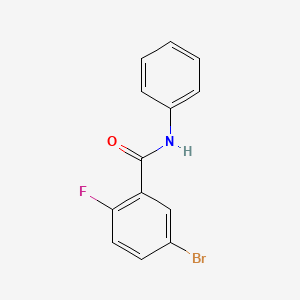

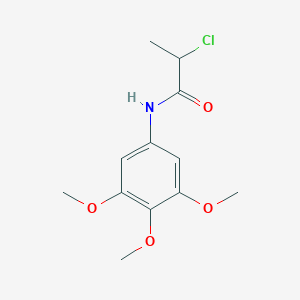
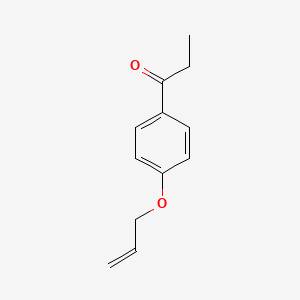
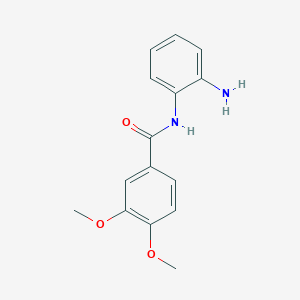
![tert-butyl N-[3-(4-bromoanilino)-3-oxopropyl]carbamate](/img/structure/B7807692.png)
